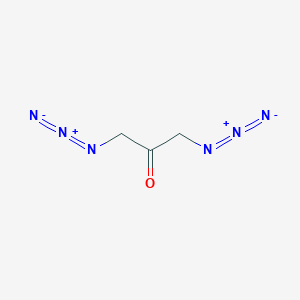

1,3-Diazidoacetone

Description

Historical Trajectories and Initial Research Perspectives

The precise historical timeline for the initial synthesis of 1,3-Diazidoacetone is not prominently documented in readily accessible literature, suggesting its emergence may be rooted in broader investigations into organic azides and diazoketones rather than a singular, landmark discovery. The synthesis of its key precursor, 1,3-dichloroacetone (B141476), has been known for a considerable time, with established methods including the direct chlorination of acetone (B3395972) and the oxidation of glycerol (B35011) α,γ-dichlorohydrin. orgsyn.org The subsequent nucleophilic substitution of the chlorine atoms with azide (B81097) ions, typically from sodium azide, represents a straightforward and logical synthetic route to this compound.

Initial research perspectives on small organic diazides were often intertwined with the development of energetic materials and the exploration of their unique reactivity. The presence of two azide groups in a compact three-carbon backbone inherently classifies this compound as a high-energy compound. Early interest in such molecules was likely driven by the quest for new explosives and propellants, where a high nitrogen content and the potential for rapid decomposition to form nitrogen gas are desirable characteristics.

Significance as a Precursor in Advanced Synthetic Strategies

The true significance of this compound in contemporary chemical research lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The two azide groups provide reactive handles for a variety of chemical transformations, most notably cycloaddition reactions.

One of the most powerful applications of this compound is in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings. nih.gov By reacting this compound with two equivalents of an alkyne, chemists can readily synthesize bis(1,2,3-triazolyl)methane derivatives. This strategy offers a modular approach to creating complex molecular architectures with potential applications in medicinal chemistry and materials science. The resulting bis-triazole compounds are often linked by a central carbonyl or a reduced hydroxyl group, providing further opportunities for functionalization.

Beyond triazoles, the reactivity of the azide groups in this compound can be harnessed to construct other heterocyclic systems. The general reactivity of azides allows for their participation in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.govresearchgate.netrsc.orgresearchgate.net While specific, extensively documented examples directly utilizing this compound for a wide range of heterocycles are not as common as for monofunctional azides, its difunctional nature makes it an attractive starting material for creating molecules with C2 symmetry or for the synthesis of bridged heterocyclic systems.

The following table summarizes the key reactive sites of this compound and the types of heterocycles that can be potentially synthesized:

| Reactive Site | Reagent Type | Potential Heterocyclic Product |

| Azide Groups | Alkynes | 1,2,3-Triazoles |

| Azide Groups | Strained Alkenes/Alkynes | Triazoles (via strain-promoted cycloaddition) |

| Carbonyl Group | Amines, Hydrazines | Imines, Hydrazones (as intermediates) |

Position within the Broader Field of Azide Chemistry

Organic azides constitute a crucial class of compounds in organic synthesis, renowned for their diverse reactivity and wide-ranging applications. researchgate.net this compound holds a distinct position within this field due to its specific structural features:

Difunctionality: As a molecule bearing two azide groups, it serves as a valuable cross-linking agent or a building block for symmetrical molecules. This contrasts with the more commonly used monofunctional azides.

Small, Compact Structure: The three-carbon backbone makes it a concise and efficient way to introduce two azide functionalities into a molecule.

Energetic Nature: The high nitrogen content and the presence of two energetic azide groups place this compound in the category of high-energy density materials. This has led to its investigation as a potential energetic plasticizer for propellants and explosives. nih.govat.ua Energetic plasticizers are crucial components in energetic formulations, enhancing processability and mechanical properties without compromising energy output. The properties of this compound are comparable to other diazido compounds explored for these applications. researchgate.net

The thermal stability of azides is a critical consideration for their practical application. While specific thermal decomposition data for this compound is not extensively published, studies on related diazo and azido (B1232118) compounds indicate that their stability is influenced by substituent effects. nih.govwhiterose.ac.uk Generally, small organic azides are handled with caution due to their potential explosive nature.

In the context of synthetic utility, this compound is a prime example of a bifunctional reagent for 1,3-dipolar cycloaddition reactions, a cornerstone of modern heterocyclic chemistry. Its ability to participate in click chemistry further enhances its appeal, offering a reliable and efficient route to complex molecular structures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

682353-67-9 |

|---|---|

Molecular Formula |

C3H4N6O |

Molecular Weight |

140.10 g/mol |

IUPAC Name |

1,3-diazidopropan-2-one |

InChI |

InChI=1S/C3H4N6O/c4-8-6-1-3(10)2-7-9-5/h1-2H2 |

InChI Key |

JAPHUDGGAZXZHN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)CN=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diazidoacetone

Established Reaction Pathways

Established methods for synthesizing 1,3-diazidoacetone are typically multi-step processes that begin with readily available starting materials. The most common strategies involve the initial formation of a dihalogenated acetone (B3395972) derivative, which then serves as a substrate for nucleophilic substitution with an azide (B81097) source.

Halogenation and Azide Displacement Approaches

The most conventional and widely recognized route to this compound involves a two-step sequence starting from acetone. The first step is the dihalogenation of the acetone precursor to form a 1,3-dihaloacetone, followed by a double nucleophilic substitution with an azide salt.

The initial step involves the α,α'-dihalogenation of acetone. Common halogenating agents include bromine (Br₂) or chlorine (Cl₂) in an acidic medium like acetic acid. This reaction produces 1,3-dibromoacetone (B16897) or 1,3-dichloroacetone (B141476), respectively. The choice of halogen can influence reaction conditions and the reactivity of the resulting intermediate. For instance, 1,3-dibromoacetone is often preferred due to the higher reactivity of the carbon-bromine bond in the subsequent step.

The second step is the crucial azide displacement reaction. The 1,3-dihaloacetone is treated with an azide source, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). The azide ion (N₃⁻) acts as a nucleophile, displacing both halide ions to form the final this compound product.

Table 1: Comparison of Halogenation Reagents for Acetone

| Reagent | Typical Conditions | Intermediate Product | Advantages | Considerations |

| Bromine (Br₂) | Acetic Acid | 1,3-Dibromoacetone | Higher yield, more reactive intermediate for substitution. | Bromine is corrosive and toxic. |

| Chlorine (Cl₂) | Acetic Acid | 1,3-Dichloroacetone | Chlorine is readily available. | 1,3-dichloroacetone is less reactive in substitution. |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) | 1,3-Dibromoacetone | More selective, easier to handle than liquid bromine. | Higher cost of reagent. |

Alternative Synthetic Routes and Their Comparative Analysis

Alternative pathways to this compound have been explored to circumvent the use of highly reactive dihaloacetones or to start from different precursors. One notable alternative begins with 1,3-dihydroxyacetone (B48652) (DHA). This approach involves a two-step process:

Activation of Hydroxyl Groups: The two hydroxyl groups of DHA are first converted into better leaving groups. This is typically achieved by mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) to form 1,3-dimesyloxyacetone or 1,3-ditosyloxyacetone.

Azide Displacement: The resulting intermediate, which contains excellent sulfonate leaving groups, is then reacted with sodium azide. The azide ion displaces the mesylate or tosylate groups to yield this compound.

Table 2: Comparative Analysis of Synthetic Routes

| Feature | Halogenation/Azide Displacement | Dihydroxyacetone Route |

| Starting Material | Acetone | 1,3-Dihydroxyacetone |

| Key Intermediates | 1,3-Dihaloacetone | 1,3-Dimesyloxyacetone or 1,3-Ditosyloxyacetone |

| Number of Steps | 2 | 2 (after DHA synthesis) |

| Primary Reagents | Halogen (Br₂/Cl₂), Sodium Azide | Mesyl/Tosyl Chloride, Base, Sodium Azide |

| Overall Yield | Generally moderate to good | Can be lower due to additional steps |

Advancements in Synthetic Efficiency and Yield Optimization

Research into the synthesis of this compound has focused on improving reaction efficiency, increasing yields, and ensuring reproducibility. Optimization efforts for the traditional halogenation-displacement pathway often involve fine-tuning reaction parameters.

Key areas of optimization include:

Solvent Selection: The choice of solvent in the azide displacement step is critical. Polar aprotic solvents like DMF or DMSO can accelerate the rate of Sₙ2 substitution, leading to higher yields and shorter reaction times compared to less polar solvents.

Temperature Control: Careful control of the reaction temperature is essential. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the thermally sensitive product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of energetic materials like this compound is an area of growing importance. The goal is to reduce the environmental impact and improve the safety profile of the synthesis.

Key green chemistry considerations include:

Alternative Solvents: Efforts are being made to replace conventional volatile organic solvents (VOCs) with more environmentally benign alternatives. frontiersin.org Water can be used as a solvent for certain reactions, especially those employing phase-transfer catalysis. rsc.org Ionic liquids are also being explored as recyclable, non-volatile reaction media. frontiersin.org

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how efficiently atoms from the starting materials are incorporated into the final product. Routes with fewer steps and byproducts, such as the direct halogenation/azide displacement, tend to have a higher atom economy than those requiring activating groups that are lost in subsequent steps.

Safer Reagents: Research into alternative azidating agents that are potentially more stable or easier to handle than sodium azide is ongoing. While not yet standard for this specific synthesis, the development of safer diazo-transfer reagents in other areas of organic chemistry indicates a trend toward reducing the risks associated with energetic functional groups. organic-chemistry.org

Biocatalysis: A greener approach to obtaining key precursors is through biocatalysis. For instance, the production of 1,3-dihydroxyacetone from crude glycerol (B35011) (a biodiesel byproduct) using immobilized microorganisms like Gluconobacter oxydans represents a sustainable method for generating the starting material for alternative synthetic routes. nih.gov

Chemical Reactivity and Transformation Pathways of 1,3 Diazidoacetone

Reactions Involving the Azido (B1232118) Functionalities

The azido groups (–N₃) in 1,3-Diazidoacetone are known 1,3-dipoles, typically poised for cycloaddition reactions and other transformations. However, the compound's instability plays a critical role in the success of these reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a widely utilized reaction for the efficient and regioselective formation of 1,2,3-triazoles. easychem.orgflybase.org This reaction is generally robust, insensitive to aqueous conditions, and tolerant of various functional groups.

For diazido compounds, CuAAC protocols are commonly employed to construct bis-triazole architectures. However, in the specific case of this compound (1,3-diazidopropanone), attempts to transform it into bis-triazoles via CuAAC have been unsuccessful. fishersci.ca Research indicates that no chemical reaction was observed in its attempted conversion to bistriazoles, a phenomenon attributed to its lack of stability even at moderate temperatures (e.g., 40 °C). fishersci.ca This contrasts sharply with other diazides, such as 1,3-diazido-propane and 1,3-diazido-propan-2-ol, which readily yield symmetrical bistriazoles under similar conditions. fishersci.ca

Given the pronounced thermal instability of this compound and the reported failure of its intermolecular CuAAC reactions, specific studies focusing on intramolecular cycloaddition pathways involving this compound have not been reported in the available literature. The inherent challenges posed by its energetic nature likely preclude such investigations under typical reaction conditions.

Azide (B81097) functionalities can generally be reduced to primary amine derivatives through various methods, including catalytic hydrogenation or reaction with phosphines (Staudinger reaction). nih.gov The corresponding diamine, 1,3-Diaminoacetone (1,3-diaminopropan-2-one), is a known compound. While the direct reductive transformation of this compound to 1,3-Diaminoacetone is theoretically plausible given the reactivity of azide groups, specific experimental reports detailing this conversion for this compound were not found in the search results. However, 1,3-diaminoacetone can be synthesized from 1,3-dichloroacetone (B141476) via nucleophilic substitution with ammonia. cenmed.com

Azide groups are known to exhibit nucleophilic character, capable of participating in reactions such as Sₙ2 displacements or conjugate additions. nih.govwikidata.orgnih.govnih.gov However, specific instances of the azido groups in this compound acting as nucleophiles in reactions other than cycloadditions (which were unsuccessful as noted above) are not prominently documented in the provided research findings. The compound's high energy content and propensity for decomposition may limit the observation or utility of such nucleophilic pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

Reactions Involving the Ketone Functionality

The central ketone functionality of this compound undergoes characteristic reactions typical of carbonyl compounds. Notably, this compound has been successfully converted into several derivatives involving its ketone group. fishersci.canih.govwikipedia.org

These transformations include:

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, 2-oximido-1,3-diazidopropane. fishersci.canih.govwikipedia.org Oxime formation is a common condensation reaction where hydroxylamine attacks the carbonyl carbon, followed by the elimination of water. nih.gov

2,4-Dinitrophenylhydrazone (DNPH) Derivative Formation: this compound reacts with 2,4-dinitrophenylhydrazine (B122626) to form its dinitrophenylhydrazone derivative, N-2(azido-1-azidomethyl-ethylidene)-N″-(2,4-dinitrophenyl)-hydrazine. fishersci.canih.govwikipedia.org This reaction is a standard test for aldehydes and ketones, resulting in a characteristic yellow, orange, or red precipitate.

2,2-Dinitro Derivative Formation: this compound can be converted to 2,2-dinitro-1,3-diazidopropane, involving the transformation of the ketone group to a dinitro functionality. fishersci.canih.govwikipedia.org

These reactions demonstrate the expected reactivity of the ketone moiety within the this compound structure, despite the presence of the highly energetic azido groups.

Derivatization to Oxime and Hydrazone Species

This compound readily undergoes derivatization reactions characteristic of ketones, forming oximes and hydrazones. The first synthesis of this compound explicitly reports its conversion to the corresponding oxime and 2,4-dinitrophenylhydrazone (DNPH) derivatives. google.comresearchgate.netcolab.wsresearchgate.net

Oxime Formation: Oximes are formed through the condensation reaction between a carbonyl compound (aldehyde or ketone) and hydroxylamine (NH₂OH). The mechanism typically involves a nucleophilic attack by the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon, followed by proton transfers and the elimination of a water molecule. This reaction is often acid-catalyzed, with the pH of the reaction mixture significantly influencing the rate. asianpubs.orgorgsyn.orgorientjchem.orggoogle.comias.ac.in

For this compound, the reaction with hydroxylamine yields 2-oximido-1,3-diazidopropane. google.com

Hydrazone Formation: Hydrazones are another class of imine derivatives formed by the condensation of carbonyl compounds with hydrazines (RNHNH₂). A common example is the reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH), which is widely used as a qualitative test for aldehydes and ketones. This reaction, often referred to as the Brady's test, produces a yellow, orange, or red precipitate of the dinitrophenylhydrazone. wikipedia.orgchemguide.co.ukijsrst.comuobaghdad.edu.iq The formation of hydrazones involves a nucleophilic addition of the -NH₂ group of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orguobaghdad.edu.iq

The 2,4-dinitrophenylhydrazone derivative of this compound, N-2(azido-1-azidomethyl-ethylidene)-N″-(2,4-dinitrophenyl)-hydrazine (7-DNPH), has been synthesized and characterized, including by X-ray crystallographic analysis. google.com The preparation involves adding this compound to a warm, filtered solution of 2,4-dinitrophenylhydrazine in methanol (B129727) with concentrated sulfuric acid. google.com

Table 1: Derivatization Products of this compound

| Reactant | Product Type | Product Name (if specified) | Reference |

| Hydroxylamine | Oxime | 2-oximido-1,3-diazidopropane | google.comresearchgate.netcolab.wsresearchgate.net |

| 2,4-Dinitrophenylhydrazine | Hydrazone | N-2(azido-1-azidomethyl-ethylidene)-N″-(2,4-dinitrophenyl)-hydrazine (7-DNPH) | google.comresearchgate.netcolab.wsresearchgate.net |

Condensation Reactions with Carbonyl Reagents

Carbonyl condensation reactions, such as the Aldol and Claisen condensations, involve the reaction between two carbonyl partners, where one acts as a nucleophilic enolate and the other as an electrophilic carbonyl. These reactions result in the formation of new carbon-carbon bonds. uobaghdad.edu.iqmasterorganicchemistry.com Given that this compound is a ketone possessing acidic α-hydrogens, it theoretically possesses the structural features necessary to participate in such condensation reactions. However, specific detailed research findings or explicit examples of this compound undergoing Aldol, Claisen, or similar condensation reactions with other carbonyl reagents were not extensively reported in the consulted literature.

Alpha-Functionalization Chemistry

Alpha-functionalization refers to chemical modifications occurring at the carbon atoms adjacent to the carbonyl group (the alpha-carbons). For this compound, a notable alpha-functionalization pathway involves the nitration of its oxime derivative. The oxime of this compound, 2-oximido-1,3-diazidopropane, can be subjected to nitration to yield 2,2-dinitro-1,3-diazidopropane. google.comresearchgate.netcolab.wsresearchgate.net This transformation introduces two nitro groups at the alpha-carbon, demonstrating a specific route for increasing the energetic content or modifying the electronic properties of the compound at this position. While the literature confirms this specific nitration, other general alpha-functionalization reactions, such as halogenation or alkylation directly on this compound, were not specifically detailed in the search results.

Mechanistic Investigations of 1,3 Diazidoacetone Transformations

Unraveling Reaction Mechanism Kinetics

Detailed kinetic data for the transformations of 1,3-diazidoacetone are not extensively documented in publicly available literature, likely due to the compound's inherent instability and explosive nature. However, the kinetics of its reactions can be understood by analogy with similar organic azides and by applying established principles of reaction kinetics.

The thermal decomposition of organic azides is a key area of kinetic study. Generally, the thermal decomposition of such compounds can be analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, an investigation into the stability of several diazides revealed that this compound exhibits a significant exothermic event starting at 100 °C, culminating at 138 °C, which indicates its lower thermal stability compared to related compounds like 1,3-diazidopropane (B14080579) and 1,3-diazido-propan-2-ol. researchgate.net

Another significant reaction of this compound is its participation in 1,3-dipolar cycloadditions, a class of reactions extensively studied by Huisgen. researchgate.net The kinetics of these cycloadditions are known to be sensitive to the electronic nature of both the 1,3-dipole (the azide) and the dipolarophile. vdoc.pub The rate constants for the cycloaddition of phenyl azide (B81097), for example, span several orders of magnitude depending on the substituents on the alkyne or alkene. vdoc.pub It is plausible that the electron-withdrawing nature of the carbonyl group in this compound would influence its reactivity in such cycloadditions.

Computational methods, particularly density functional theory (DFT), have become powerful tools for investigating reaction mechanisms and kinetics. mdpi.compitt.edu Such studies can provide valuable data on activation energies and transition state geometries for the reactions of energetic materials, offering a safer alternative to experimental investigations. mdpi.com A computational study on the thermal decomposition of similar energetic compounds can provide a framework for understanding the potential decomposition pathways and kinetics of this compound. mdpi.com

Table 1: General Kinetic Parameters for Thermal Decomposition of Related Azides

| Compound | Decomposition Onset (°C) | Activation Energy (kJ/mol) | Reaction Order |

| 2,4,6-triazido-1,3,5-triazine | ~180 | 177 | 1 |

| 6-azido-2,4-bis(trinitroethylnitramino)-1,3,5-triazine | ~140 | 122 | Autocatalytic |

| Phenyl Azide | Varies with reaction | Varies | Typically 2nd order in cycloadditions |

Note: This table presents data for related azide compounds to provide context, as specific kinetic data for this compound is not available in the cited sources. The data is illustrative of the range of values seen for organic azides.

Elucidation of Intermediates in Complex Reaction Sequences

The identification of reaction intermediates is crucial for understanding the step-by-step mechanism of a chemical transformation. For this compound, its conversion into other energetic materials involves a sequence of reactions where specific intermediates play a key role.

One of the documented transformations of this compound is its conversion to 2,2-dinitro-1,3-diazidopropane. google.comsciencemadness.org This process involves at least two key steps with identifiable intermediates. The first step is the reaction of this compound with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, 2-oximido-1,3-diazidopropane. google.com This oxime is a stable intermediate that can be isolated and characterized. The subsequent step involves the nitration of this oxime to yield the final product, 2,2-dinitro-1,3-diazidopropane. vdoc.pubgoogle.com The mechanism of this nitration likely proceeds through further reactive intermediates, although these are not explicitly detailed in the available literature.

Another documented reaction is the formation of a 2,4-dinitrophenylhydrazone (DNPH) derivative, N-2(azido-1-azidomethyl-ethylidene)-N″-(2,4-dinitrophenyl)-hydrazine, which serves as a derivative for characterization. google.com The formation of this hydrazone proceeds through the well-established mechanism of condensation of the carbonyl group of this compound with 2,4-dinitrophenylhydrazine (B122626).

In the context of 1,3-dipolar cycloaddition reactions, the generally accepted mechanism for the thermal reaction is a concerted pericyclic process. researchgate.netorganic-chemistry.org This implies that the reaction proceeds through a single, cyclic transition state without the formation of a discrete intermediate. The stereochemistry of the reactants is retained in the product, which is a key piece of evidence for this concerted pathway. organic-chemistry.org

However, it is worth noting that computational studies on some 1,3-dipolar cycloadditions have suggested that the mechanism can be more complex, sometimes described as a "two-stage one-step" process, where bond formation is not perfectly synchronous. maxapress.com While specific studies on this compound are lacking, it is reasonable to assume its thermal cycloadditions would follow a similar concerted or nearly-concerted pathway.

Table 2: Documented Intermediates and Products from this compound

| Reactant(s) | Intermediate | Final Product |

| This compound, Hydroxylamine hydrochloride | 2-Oximido-1,3-diazidopropane | 2,2-Dinitro-1,3-diazidopropane (after nitration) |

| This compound, 2,4-Dinitrophenylhydrazine | - | N-2(azido-1-azidomethyl-ethylidene)-N″-(2,4-dinitrophenyl)-hydrazine |

| This compound, Propiolic acid | - | 1,3-Bis(4-carboxytriazolyl)acetone (by analogy) |

This table is based on documented transformations of this compound and analogous reactions of similar diazides.

Influence of Catalysis on Reaction Pathways

Catalysis can significantly alter the rate and selectivity of chemical reactions, and the transformations of organic azides are no exception. While specific studies on the catalytic transformations of this compound are not prevalent, the influence of catalysts on the key reactions of the azide functional group is well-established and can be extrapolated to this compound.

The most prominent example of catalysis in azide chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org In contrast to the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper(I)-catalyzed reaction proceeds with high regioselectivity to exclusively form the 1,4-isomer. organic-chemistry.org The mechanism of the CuAAC is fundamentally different from the uncatalyzed reaction, involving the formation of a copper acetylide intermediate, which then reacts with the azide. Computational studies have explored both mononuclear and binuclear copper catalytic cycles. rsc.org

Furthermore, the use of ruthenium catalysts in azide-alkyne cycloadditions leads to the opposite regioselectivity, favoring the formation of the 1,5-disubstituted triazole. This highlights the profound influence that the choice of catalyst can have on the reaction outcome.

It is highly probable that the cycloaddition reactions of this compound with alkynes could be directed towards specific regioisomers by employing either copper(I) or ruthenium catalysts. This would allow for the synthesis of bis(1,4-triazolyl) or bis(1,5-triazolyl) derivatives of acetone (B3395972), which could be valuable as ligands or energetic materials.

Catalysis is also relevant in the decomposition of azides. Transition metal complexes can catalyze the decomposition of organic azides to form nitrenes, which can then undergo a variety of subsequent reactions. While this is a general reactivity pattern for azides, its specific application to this compound has not been detailed in the reviewed literature.

Table 3: Expected Influence of Catalysts on this compound Cycloadditions

| Catalyst | Expected Regioselectivity | Mechanistic Feature |

| None (Thermal) | Mixture of 1,4- and 1,5-isomers | Concerted [3+2] cycloaddition |

| Copper(I) | 1,4-disubstituted triazole | Formation of copper acetylide intermediate |

| Ruthenium | 1,5-disubstituted triazole | Formation of ruthenium-vinylidene intermediate |

This table is based on the well-established principles of catalyzed azide-alkyne cycloadditions and represents the expected behavior for this compound.

Theoretical and Computational Chemistry Studies on 1,3 Diazidoacetone

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. uni-muenchen.de Methods like Density Functional Theory (DFT) are often employed to determine the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic properties. chemalive.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. imperial.ac.uknumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy and spatial distribution of these orbitals are crucial for understanding how a molecule will interact with other chemical species. numberanalytics.comethz.ch

HOMO (Highest Occupied Molecular Orbital): This orbital represents the site of highest electron density and is typically involved when the molecule acts as an electron donor (nucleophile). ossila.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital without electrons and is the primary site for accepting electrons when the molecule acts as an electrophile. ossila.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. physchemres.orglibretexts.org A small HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital. physchemres.org For a molecule like 1,3-diazidoacetone, the azido (B1232118) groups (-N₃) would be expected to significantly influence the character and energy of the FMOs.

A hypothetical FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO of this compound. The results would likely show significant contributions from the nitrogen p-orbitals of the azide (B81097) groups to the HOMO, and contributions from the carbonyl group's π* antibonding orbital to the LUMO. The table below illustrates the type of data that would be generated in such a study.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| LUMO | Value | C=O (π), N-N-N (σ) |

| HOMO | Value | N-N-N (p), C=O (n) |

| HOMO-LUMO Gap | Calculated Difference | |

Charge Distribution and Bond Critical Point Analysis

The distribution of electron density within a molecule reveals information about its polarity and the nature of its chemical bonds. This is analyzed through methods like population analysis and the Quantum Theory of Atoms in Molecules (QTAIM). csic.esnih.gov

Charge Distribution: This analysis assigns partial atomic charges to each atom in the molecule, indicating regions of positive and negative electrostatic potential. In this compound, the electronegative oxygen and nitrogen atoms would be expected to carry partial negative charges, while the carbon atoms would be more positive. This charge separation influences intermolecular interactions and the molecule's reactivity towards polar reagents.

Bond Critical Point (BCP) Analysis: QTAIM is a powerful method for characterizing chemical bonds based on the topology of the electron density (ρ). wiley-vch.deuni-muenchen.de A bond critical point is a point of minimum electron density between two bonded atoms. univ-reims.fr The properties at this point, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and energy densities, can classify the interaction as either a shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bond) interaction. reading.ac.uklongdom.org For this compound, QTAIM analysis would be used to characterize the C-C, C-H, C=O, C-N, and N-N bonds, providing a quantitative measure of their covalent character and strength.

Table 2: Hypothetical QTAIM Data for Selected Bonds in this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

|---|---|---|---|

| C=O | High Positive Value | Negative Value | Covalent (Polar) |

| Nα-Nβ | Intermediate Positive Value | Positive/Slightly Negative | Covalent (Polar) |

| Nβ-Nγ | High Positive Value | Negative Value | Covalent (Polar) |

Reaction Energetics and Transition State Theory

Computational methods are invaluable for studying the mechanisms and energy landscapes of chemical reactions, especially for energetic compounds where experimental studies can be hazardous. stackexchange.com DFT calculations can be used to map out the potential energy surface for reactions such as thermal decomposition or cycloadditions involving the azide groups. unimi.itresearchgate.net

Reaction Energetics: This involves calculating the change in enthalpy (ΔH) or Gibbs free energy (ΔG) for a reaction, which determines whether the reaction is exothermic/endothermic or spontaneous/non-spontaneous. researchgate.netstackexchange.com For the decomposition of this compound, this would involve calculating the energies of the reactants, products (e.g., N₂, CO, and other fragments), and any intermediates.

Transition State (TS) Theory: To understand the rate of a reaction, the transition state—the highest energy point along the reaction pathway—must be located and characterized. scm.comjoaquinbarroso.comsparkle.pro.br The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. uni-muenchen.de For this compound, identifying the transition state for the initial C-N or N-N bond cleavage is key to understanding its thermal stability.

Conformational Analysis and Intermolecular Interactions

This compound possesses several rotatable single bonds, leading to different possible three-dimensional arrangements, or conformers.

Conformational Analysis: This involves systematically exploring the potential energy surface by rotating the bonds to identify the most stable conformers (energy minima) and the energy barriers between them. chemalive.comresearchgate.netsfu.camdpi.com The relative populations of these conformers at a given temperature can be determined by their relative Gibbs free energies.

Intermolecular Interactions: In the solid or liquid phase, molecules of this compound would interact with each other through non-covalent forces. These could include dipole-dipole interactions, due to the polar carbonyl and azide groups, and weaker van der Waals forces. Computational analysis can quantify the strength and nature of these interactions, which are crucial for understanding the crystal packing and bulk properties of the material. reading.ac.uk

Molecular Dynamics Simulations of this compound Reactivity

While quantum chemical calculations typically focus on single molecules or small clusters at zero Kelvin, molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules at finite temperatures and pressures. longdom.orgnih.gov

MD simulations follow the classical motions of atoms and molecules over time, providing a dynamic picture of the system. nih.govresearchgate.net For this compound, MD simulations could be used to:

Simulate the bulk liquid or solid state to study properties like density, heat capacity, and diffusion.

Investigate the initial stages of thermal decomposition in a condensed phase, observing how energy is transferred between molecules to initiate a reaction.

Model the molecule's behavior under external stimuli, such as shock waves, to understand the initiation of detonation at a molecular level.

These simulations often use force fields derived from quantum mechanical data to describe the interactions between atoms. uiuc.edu For reactive systems, more advanced methods like ReaxFF or QM/MM (Quantum Mechanics/Molecular Mechanics) would be necessary to model bond breaking and formation. uiuc.edu

1,3 Diazidoacetone As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Advanced Energetic Compounds

The high nitrogen content and inherent energy of the azide (B81097) groups make 1,3-diazidoacetone a valuable starting material for more complex and powerful energetic compounds. google.com Its carbon framework serves as a scaffold for introducing additional explosophores, such as nitro groups, leading to materials with enhanced detonation properties.

A key application of this compound in energetic materials synthesis is its conversion into dinitro derivatives. The central carbonyl group can be transformed into an oxime, which is then subjected to nitration to install two nitro groups, significantly increasing the energy content and oxygen balance of the molecule.

One notable example is the synthesis of 2,2-dinitro-1,3-diazidopropane. The process begins with the conversion of this compound to its corresponding oxime, 2-oximido-1,3-diazidopropane. google.com This intermediate is then nitrated to yield the final 2,2-dinitro-1,3-diazidopropane. google.comresearchgate.net This transformation converts the ketone into a gem-dinitro moiety, a common functional group in powerful explosives. A similar strategy has been applied to synthesize related energetic plasticizers like 1,3-diazido-2-methyl-2-nitropropane (DAMNP), which is valued for its energetic properties and application in propellants. researchgate.net

Table 1: Synthesis of 2,2-dinitro-1,3-diazidopropane from this compound

| Step | Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | This compound | Hydroxylamine (B1172632) | 2-Oximido-1,3-diazidopropane | google.com |

| 2 | 2-Oximido-1,3-diazidopropane | Nitrating Agent | 2,2-Dinitro-1,3-diazidopropane | google.comresearchgate.net |

The azido (B1232118) groups of this compound are ideal for constructing larger, high-nitrogen scaffolds through cycloaddition reactions. These scaffolds, often based on heterocyclic rings like triazoles and tetrazoles, are fundamental to modern energetic materials due to their high heats of formation and thermal stability. medwinpublishers.comnih.gov The facile reaction of azides with compounds containing triple bonds (alkynes) or nitrile groups is a common strategy. google.comchemistryresearches.ir

For example, the diazide functionality can undergo [3+2] cycloaddition reactions with dipolarophiles. google.com By reacting this compound with molecules containing two or more alkyne or nitrile functions, it can be integrated into complex, nitrogen-rich cage structures or polymeric networks, which are sought after for their high energy density. researchgate.netresearchgate.net

Building Block for Heterocyclic Chemistry

Beyond energetic materials, this compound is a valuable synthon in heterocyclic chemistry. The presence of three reactive sites—two azides and one carbonyl group—allows for the construction of a diverse range of ring systems, particularly those with a high nitrogen content. rsc.org

The primary route to nitrogen-rich heterocycles using this compound involves the transformation of its azide groups. Azides are well-known precursors for 1,2,3-triazoles via the azide-alkyne cycloaddition, often referred to as "click chemistry." researchgate.net This reaction is highly efficient and can be used to link the this compound core to other molecular fragments, creating complex triazole-containing structures. mdpi.com

Similarly, azides can react with nitriles to form tetrazoles, another class of exceptionally nitrogen-rich heterocycles. chemistryresearches.irorganic-chemistry.org These reactions provide a direct method for incorporating the diazidoacetone backbone into molecules featuring multiple tetrazole rings, which are of significant interest in medicinal chemistry and as energetic materials. medwinpublishers.com

Table 2: Heterocyclic Synthesis via Azide Functionality

| Heterocycle | Reaction Type | Reactant for Azide Group | Key Feature | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Alkyne | High efficiency, modular | researchgate.netmdpi.com |

| Tetrazole | Azide-Nitrile Cycloaddition | Nitrile | High nitrogen content | chemistryresearches.irorganic-chemistry.org |

The multiple reactive sites on this compound also enable the synthesis of fused-ring systems, where two or more rings share a common bond. nih.govresearchgate.netlibretexts.org For instance, a related diazide has been shown to undergo slow dimerization to form a tricyclic compound, specifically a bis google.comresearchgate.netrsc.orgtriazolo[1,5-a;1',5'']pyrazine system. google.com This type of intramolecular cycloaddition or dimerization showcases the potential for creating complex, rigid, fused heterocyclic scaffolds from simple diazide precursors. Such reactions can lead to unique molecular architectures that are difficult to access through other synthetic routes. europeanproceedings.comsci-hub.se

Role in the Development of Polymeric Architectures

The polymerization typically proceeds through azide-alkyne cycloaddition, where this compound is reacted with a comonomer containing at least two alkyne groups. mdpi.comnih.gov This step-growth polymerization results in a polymer chain linked by 1,2,3-triazole rings. The resulting energetic polymer capitalizes on the high reactivity of the azido groups to form a stable, high-nitrogen backbone. google.comd-nb.info This method is advantageous because it is often methodologically simple and efficient, sometimes proceeding without the need for solvents or catalysts. nih.gov The properties of the final polymer can be tuned by changing the structure of the dialkyne comonomer, allowing for the development of polymeric materials with tailored energetic and mechanical properties. mdpi.com

Monomeric Applications in Polymer Synthesis

As a bifunctional monomer, this compound holds significant potential for the synthesis of linear polymers, particularly those containing 1,2,3-triazole rings in their backbone. The established method for this type of polymerization is the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) in what is known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comresearchgate.net

In this proposed application, this compound would react with a co-monomer containing at least two alkyne (acetylenic) groups. The reaction would proceed in a step-growth manner, where the diazide and dialkyne molecules link together to form long polymer chains. Each cycloaddition reaction creates a stable, five-membered 1,2,3-triazole ring, which becomes an integral part of the polymer backbone. mdpi.commdpi.com The general scheme for such a polymerization is depicted below.

Scheme 1: Proposed Polymerization of this compound with a Dialkyne

This reaction illustrates the formation of a polytriazole from this compound and a generic dialkyne R-group.

Cross-linking Agent in Polymer Networks

Beyond its use as a linear monomer, this compound is a candidate for use as a cross-linking agent to create three-dimensional polymer networks. Cross-linking transforms thermoplastic polymers into thermosets, which typically exhibit enhanced mechanical strength, thermal stability, and solvent resistance. researchgate.netsapub.org

In this role, this compound can be used to link together pre-existing polymer chains that have been functionalized with alkyne groups. The two azide groups on the this compound molecule can react with alkyne groups on separate polymer chains, forming stable triazole bridges between them. This process creates a network structure where the polymer chains are covalently bonded, leading to a material with significantly different properties from the un-cross-linked polymer.

The efficiency of this cross-linking reaction can be controlled, allowing for the fine-tuning of the network's properties, such as cross-link density. researchgate.net The general principle is applicable to a wide range of polymers, provided they can be modified to include alkyne functionalities. While the use of difunctional azides as cross-linkers is a known strategy in polymer chemistry, specific studies detailing the application of this compound for this purpose and the properties of the resulting networks are not widely available in public literature. The potential remains, however, given its bifunctional nature and the reliability of the azide-alkyne cycloaddition reaction. google.comnih.gov

Advanced Spectroscopic Characterization Techniques in Research on 1,3 Diazidoacetone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic structure of organic molecules in solution. measurlabs.com For a molecule like 1,3-diazidoacetone, NMR provides definitive evidence of its carbon framework and proton environments.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offers the initial overview of the molecular structure. In this compound, the chemical symmetry results in a simplified spectrum. The two methylene (B1212753) (CH₂) groups are chemically equivalent, as are the two azide (B81097) (N₃) groups attached to them. This equivalence means that the ¹H NMR spectrum would show a single peak, and the ¹³C NMR spectrum would display two distinct peaks: one for the methylene carbons and one for the central carbonyl (C=O) carbon.

To unambiguously assign these signals and confirm connectivity, advanced two-dimensional (2D) NMR experiments are employed. measurlabs.comnumberanalytics.com

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment confirms proton-proton couplings. For a derivative of this compound where the two methylene groups are inequivalent, COSY would show a cross-peak connecting the signals of the two groups, confirming they are adjacent. princeton.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. researchgate.netgithub.ioepfl.ch For this compound, it would show a single correlation between the proton signal and the methylene carbon signal, confirming the ¹H and ¹³C assignments.

The following table provides predicted NMR data for this compound based on typical chemical shifts for its functional groups.

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Relevant 2D Correlations |

| ¹H (CH₂) | ~4.2 | Singlet | HSQC: Correlates with 55 ppm ¹³C signal. HMBC: Correlates with 200 ppm ¹³C signal. |

| ¹³C (CH₂) | ~55 | - | HSQC: Correlates with 4.2 ppm ¹H signal. |

| ¹³C (C=O) | ~200 | - | HMBC: Correlates with 4.2 ppm ¹H signal. |

The bonds in this compound are flexible, allowing for rotation and leading to different spatial arrangements or conformations. Dynamic NMR (DNMR) is a powerful technique used to study these conformational changes. copernicus.org By recording NMR spectra at different temperatures, researchers can observe changes in the signals that provide information about the energy barriers between different conformations. researchgate.net

For this compound, variable-temperature NMR could reveal the energy barrier for rotation around the C-C bonds. At very low temperatures, this rotation might slow down to the NMR timescale, potentially causing the single proton peak to broaden and split into multiple signals representing distinct conformers. researchgate.net More advanced techniques like 2D Exchange Spectroscopy (EXSY) can be used to directly measure the rates of conformational exchange, providing a detailed picture of the molecule's dynamic behavior in solution. copernicus.org This understanding is crucial, as the conformation of an energetic molecule can influence its stability and reactivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govuni-siegen.de These methods are particularly useful for identifying specific functional groups, which have characteristic vibrational frequencies. edinst.com For this compound, these techniques provide a clear "fingerprint" of its key structural features.

The most prominent feature in the IR spectrum of an azido (B1232118) compound is the very strong and sharp absorption band corresponding to the antisymmetric stretch of the azide (N₃) group. This peak typically appears in a relatively clear region of the spectrum, around 2100 cm⁻¹. The carbonyl (C=O) group also has a strong, characteristic stretching vibration, usually found between 1700 and 1720 cm⁻¹. americanpharmaceuticalreview.com

Raman spectroscopy provides complementary information. While the azide antisymmetric stretch is also Raman active, symmetric vibrations are often stronger in the Raman spectrum. researchgate.net The rule of mutual exclusion in molecules with a center of symmetry states that vibrations that are IR active are Raman inactive, and vice versa. nih.gov Although this compound does not have a center of symmetry, the combination of IR and Raman spectra gives a more complete picture of its vibrational modes.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Antisymmetric Stretch | Azide (N₃) | ~2100 | Strong (IR), Medium (Raman) |

| Symmetric Stretch | Azide (N₃) | ~1250 | Weak (IR), Strong (Raman) |

| Carbonyl Stretch | Ketone (C=O) | ~1715 | Strong (IR), Medium (Raman) |

| C-H Stretch | Methylene (CH₂) | 2950-3050 | Medium (IR & Raman) |

| C-C Stretch | - | 1100-1200 | Medium-Weak (IR & Raman) |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com For a reactive molecule like this compound, techniques using "soft" ionization can help detect the molecular ion before it decomposes.

Upon ionization, the this compound molecular ion ([M]⁺•) can undergo several characteristic fragmentation pathways:

Loss of a Nitrogen Molecule : The azide groups can readily lose a molecule of dinitrogen (N₂), a very stable neutral fragment. This would result in a peak at m/z corresponding to [M - 28]⁺•.

Alpha-Cleavage : A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. chemguide.co.ukyoutube.com This would lead to the loss of an azidomethyl radical (•CH₂N₃) and the formation of an acylium ion [CH₂N₃CO]⁺.

Loss of an Azido Radical : Cleavage of the C-N bond could result in the loss of an azido radical (•N₃), leading to a fragment ion at [M - 42]⁺.

Due to the energetic nature of the molecule, the molecular ion peak may be weak or entirely absent in some mass spectra, with the spectrum being dominated by peaks from stable fragment ions. chemguide.co.uk

| Ion | Formula | Proposed Fragmentation Pathway | Expected m/z |

| Molecular Ion | [C₃H₄N₆O]⁺• | - | 140 |

| Fragment 1 | [C₃H₄N₄O]⁺• | Loss of N₂ | 112 |

| Fragment 2 | [C₂H₂N₃O]⁺ | Alpha-cleavage (loss of •CH₂N₃) | 84 |

| Fragment 3 | [C₃H₄N₃O]⁺ | Loss of •N₃ | 98 |

| Fragment 4 | [CH₂N₃]⁺ | Cleavage of C-C bond | 56 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. researchgate.net For an energetic material like this compound, obtaining a suitable crystal can be challenging, but the data it provides is invaluable.

A successful X-ray structure determination would yield a wealth of information:

Bond Lengths and Angles : Precise measurements of all bond lengths and angles within the molecule.

Torsion Angles : The exact conformation of the molecule in the solid state.

Crystal Packing : How the molecules are arranged in the crystal lattice, revealing any intermolecular interactions like weak hydrogen bonds or van der Waals forces.

Density : The crystallographic density, a critical parameter for energetic materials that relates to their performance.

| Parameter | Description | Significance |

| Space Group | Describes the symmetry of the unit cell. | Fundamental property of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | Used to calculate the crystal volume and density. |

| Bond Lengths (e.g., C=O, C-C, C-N, N-N) | The distance between the nuclei of two bonded atoms. | Provides insight into bond order and strength. |

| Bond Angles (e.g., C-C-C, C-C-N) | The angle formed between three connected atoms. | Defines the molecular geometry. |

| Torsion Angles | The dihedral angle between four connected atoms. | Describes the conformation of the molecule. |

| Crystal Density (ρ) | The mass per unit volume of the crystal. | A key performance parameter for energetic materials. |

Electronic Absorption and Emission Spectroscopy for Photophysical Analysis

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence (emission) spectroscopy, investigates the electronic transitions within a molecule. libretexts.org It provides information about the energy levels of electrons and the photophysical properties of the compound.

The electronic absorption spectrum of this compound is expected to show characteristic bands for its chromophores (light-absorbing parts): the carbonyl group and the azide groups.

n→π* Transition : The carbonyl group exhibits a relatively weak absorption band at a longer wavelength (typically >270 nm), which arises from the excitation of a non-bonding (n) electron from the oxygen atom to an anti-bonding π* orbital of the C=O bond.

π→π* Transition : A much stronger absorption band occurs at a shorter wavelength (typically <200 nm), corresponding to the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org

Azide Transitions : The azide group also has electronic transitions that absorb in the UV region.

The combination of these chromophores may lead to a complex spectrum. The interaction between the groups could cause shifts in the absorption wavelengths (λ_max) compared to simpler ketones or azides. Upon absorbing light, the molecule enters an excited state. It can then relax back to the ground state by emitting light (fluorescence) or through non-radiative pathways. Studying the fluorescence spectrum and quantum yield (the efficiency of light emission) provides further insight into the molecule's excited-state behavior, which is particularly relevant for understanding its sensitivity to light and potential for photochemical reactions. chemrxiv.org

| Transition Type | Associated Functional Group | Expected Wavelength Range (λ_max) | Relative Intensity |

| n → π | Ketone (C=O) | 270 - 300 nm | Weak |

| π → π | Ketone (C=O) | < 200 nm | Strong |

| n → π | Azide (N₃) | ~280 nm | Weak |

| π → π | Azide (N₃) | < 230 nm | Strong |

Future Research Directions and Unexplored Avenues for 1,3 Diazidoacetone

Catalyst Development for Selective Transformations

The primary challenge in utilizing 1,3-diazidoacetone is controlling its reactivity. The two azide (B81097) groups are chemically equivalent, and the central carbonyl group offers an additional reaction site. Future research into catalyst development is essential to unlock its synthetic potential by enabling selective transformations.

A key area of investigation would be the development of catalysts for the regioselective mono-functionalization of the azide groups. This would allow for the stepwise construction of asymmetric molecules. Strategies could involve sterically demanding catalysts that preferentially react with one azide group, leaving the other sterically shielded and available for subsequent, different reactions. Bifunctional catalysts, which can interact with both the azide and the carbonyl group, could offer precise control over which part of the molecule reacts. mdpi.comchinesechemsoc.org For instance, a Lewis acidic site could coordinate to the carbonyl oxygen, altering the electronic properties of the adjacent azide groups and potentially differentiating their reactivity in cycloaddition reactions. essentialchemicalindustry.org

Furthermore, photoredox catalysis could provide a means for novel transformations. rsc.org Light-induced reactions might enable transformations that are not accessible through thermal methods, potentially allowing for milder reaction conditions that mitigate the compound's inherent instability. nobelprize.org Given the explosive nature of this compound, developing continuous flow reactor systems for its synthesis and subsequent catalytic reactions would be a critical enabling technology, allowing for the safe handling of small quantities at any given time and precise control over reaction parameters. google.com

| Potential Catalytic Strategy | Target Transformation | Rationale |

| Sterically Hindered Catalysts | Mono-cycloaddition | Allow selective reaction at one azide, enabling stepwise functionalization. |

| Bifunctional Acid-Base Catalysts | Regioselective functionalization | Coordinate to the carbonyl group to electronically differentiate the two azide groups. mdpi.comchinesechemsoc.org |

| Photoredox Catalysis | Novel C-C or C-N bond formation | Access new reaction pathways under mild, light-induced conditions. rsc.org |

| Flow Chemistry with Solid-Supported Catalysts | Safe and controlled reactions | Mitigate explosion risk and enable precise control over temperature and residence time. |

Integration into Novel Supramolecular Assemblies

Supramolecular chemistry, which involves the formation of complex structures through non-covalent interactions, offers another frontier for this compound. nih.govrsc.org While its small size and high reactivity are not typical for traditional building blocks, these properties could be advantageous in the construction of dynamic and functional materials.

One unexplored avenue is the use of this compound as a reactive linker in the post-synthetic modification of porous crystalline materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). csic.esnorthwestern.edux-mol.com Frameworks could be designed with "dangling" alkyne groups within their pores. The introduction of this compound could then lead to the in-situ formation of bis-triazole cross-linkers via click chemistry, reinforcing the structure or introducing new functionalities. beilstein-journals.org The central carbonyl group of the acetone (B3395972) backbone would remain as a potential site for further modification.

Another potential application lies in the synthesis of interlocked molecular architectures, such as rotaxanes or catenanes. This compound could act as a reactive "thread" or "stopper" component. For example, a linear molecule containing two alkyne groups could be threaded through a macrocycle, and then capped at both ends by reacting with this compound to form bulky triazole groups, trapping the macrocycle. The formation of such assemblies could be controlled by the choice of catalyst and reaction conditions. mdpi.com

| Supramolecular Application | Role of this compound | Potential Outcome |

| Post-Synthetic Modification of MOFs/COFs | Bifunctional cross-linker | Enhanced structural stability or introduction of new chemical handles (ketone group) within the pores. northwestern.edux-mol.com |

| Template-Directed Synthesis | Reactive template | Directing the assembly of macrocycles or cages before being consumed or integrated into the final structure. |

| Mechanically Interlocked Molecules | Bifunctional capping/linking agent | Formation of rotaxanes and catenanes by reacting with terminal alkynes to prevent dethreading. |

| Dynamic Covalent Gels | Reversible cross-linker | The ketone group could participate in reversible imine or hydrazone formation, creating responsive gel materials. |

Bioorthogonal Chemistry Applications (Purely Chemical Context)

Bioorthogonal chemistry involves reactions that can proceed in a complex chemical environment without interfering with native processes. wikipedia.orgnih.gov While typically applied in living systems, the principles of high selectivity and orthogonality are immensely valuable in a purely chemical context, such as polymer and materials science. mdpi.comnih.govotago.ac.nz this compound, as a bifunctional azide linker, is an ideal candidate for these applications.

A significant area for future research is the use of this compound as a cross-linker in advanced polymer synthesis. Its two azide groups can react with alkyne-functionalized monomers or polymers via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. nih.govpcbiochemres.com This could be used to create well-defined polymer networks, such as hydrogels or elastomers. By using two different types of alkynes that react under orthogonal conditions (e.g., a strained cyclooctyne (B158145) for SPAAC and a terminal alkyne for CuAAC), one could achieve sequential and selective cross-linking, leading to highly complex and tailored material properties. biorxiv.org

Surface functionalization is another promising application. A surface could first be modified with an alkyne-containing molecule. Reaction with this compound would attach it to the surface via one azide group, leaving the second azide and the ketone group exposed for further, orthogonal chemical transformations. This would enable the creation of multifunctional surfaces with precisely controlled chemical domains, useful for applications in sensing, catalysis, or chromatography.

| Application Area | Function of this compound | Example of Use |

| Polymer Network Synthesis | Bifunctional cross-linker | Creating hydrogels or elastomers by linking alkyne-functionalized polymer chains via click chemistry. nih.gov |

| Complex Polymer Architectures | Central branching unit | Synthesizing star-shaped or dendrimeric polymers by reacting with multiple mono-alkyne functionalized arms. |

| Stepwise Surface Functionalization | Heterobifunctional linker | Attaching to an alkyne-modified surface, leaving a second azide free for a subsequent orthogonal reaction. northwestern.edu |

| Material Composites | Interfacial adhesion promoter | Bonding two different material phases together, where each phase is functionalized with a complementary alkyne. |

Advanced Materials Science Applications (Purely Chemical Precursor Role)

The high nitrogen content and inherent instability of this compound make it an intriguing precursor for advanced materials, particularly those with high energy density or unique porous structures. google.com Its decomposition releases a large amount of nitrogen gas, a property that can be harnessed for materials synthesis. mdpi.com

One of the most direct applications is as a precursor for high-nitrogen content energetic materials. nih.gov Co-polymerization of this compound with multi-alkyne compounds could yield energetic polymers where the resulting triazole rings and the remaining azide groups contribute to a high heat of formation and gas generation upon decomposition. nih.govmdpi.com Research in this area would focus on controlling the polymerization to avoid premature, explosive decomposition. dtic.mil

Furthermore, the controlled thermal decomposition of this compound could be used to synthesize novel carbon-based materials. nih.govresearchgate.net Rapid pyrolysis could potentially lead to the formation of nitrogen-doped porous carbons or carbon nitride foams. The release of N₂ gas during decomposition would act as a blowing agent, creating a porous structure, while the nitrogen atoms from the azide groups could be incorporated into the carbon lattice, creating catalytically active sites. The challenge lies in mastering the decomposition process, possibly through techniques like laser pyrolysis or flash vacuum pyrolysis, to prevent an uncontrolled detonation and instead guide the formation of a stable material structure.

| Material Type | Role of this compound | Synthesis Principle | Potential Properties |

| Energetic Polymers | High-nitrogen monomer | Controlled [3+2] cycloaddition with di- or tri-alkynes to form a stable, energetic polymer network. google.comnih.gov | High energy density, high gas generation. |

| Nitrogen-Doped Porous Carbon | Carbon and nitrogen source, blowing agent | Controlled thermal decomposition where N₂ release creates pores and nitrogen atoms are incorporated into the carbon framework. nih.govnih.gov | High surface area, catalytic activity. |

| Carbon Nitride Foams | Single-source precursor | Rapid, high-temperature pyrolysis under pressure to promote C-N bond formation over complete decomposition. | Low density, high thermal stability. |

| Propellant Formulations | Energetic plasticizer/binder component | Blended with other energetic materials to enhance performance due to its high heat of formation. google.com | Increased specific impulse. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Diazidoacetone, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of this compound typically involves diazotization reactions under controlled conditions. Researchers should optimize stoichiometric ratios (e.g., sodium azide to precursor ketones) and reaction temperatures to minimize side reactions. Solvent polarity and inert atmospheres (e.g., nitrogen) can stabilize reactive intermediates. For example, azidoacetamides reacted with β-ketoesters under metal-free conditions yield structurally related azides, suggesting analogous protocols for this compound . Yield improvements may require iterative adjustments to pH and reaction time, as noted in studies on azide-containing heterocycles .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) is critical for identifying the asymmetric stretching vibrations of the azide group (~2100 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) should focus on methylene protons adjacent to azide groups, which deshield to ~3.5–4.0 ppm. Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-validation with computational spectroscopy (e.g., DFT calculations) enhances accuracy, as demonstrated in studies of triazole derivatives .

Q. What safety protocols are critical when handling this compound, especially concerning its azido functional groups?

- Methodological Answer : Due to the potential explosivity of organic azides, researchers must use blast shields, conduct small-scale reactions, and avoid friction/impact. Personal protective equipment (PPE) including nitrile gloves and face shields is mandatory. Storage should occur in flame-resistant cabinets at ≤4°C, with secondary containment to prevent contamination. Emergency protocols (e.g., spill neutralization with sodium nitrite) should align with guidelines for structurally similar azides .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, ADME studies) inform the application of this compound in drug discovery?

- Methodological Answer : Molecular docking studies can predict interactions between this compound derivatives and target proteins (e.g., enzymes or receptors). ADME (Absorption, Distribution, Metabolism, Excretion) profiling via tools like SwissADME evaluates bioavailability and Lipinski’s Rule compliance. Researchers must validate in silico predictions with in vitro assays, as highlighted in critiques of diazetidinone derivatives lacking ADME data .

Q. What are the mechanisms underlying the thermal decomposition of this compound, and how do varying conditions affect decomposition pathways?

- Methodological Answer : Thermal decomposition of azides typically follows first-order kinetics, releasing nitrogen gas and forming nitrene intermediates. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can quantify decomposition thresholds. Researchers should vary heating rates and atmospheric conditions (e.g., oxygen vs. argon) to identify stable operational windows, as inferred from azide safety protocols .

Q. How should researchers address contradictions in published data regarding the reactivity of this compound with different substrates?

- Methodological Answer : Systematic meta-analyses of reaction conditions (e.g., solvent, catalyst, temperature) can reconcile discrepancies. For example, divergent outcomes in cycloaddition reactions may stem from competing [3+2] vs. [2+2] pathways. Controlled replication studies with standardized reagents and in situ monitoring (e.g., Raman spectroscopy) are essential, as emphasized in reproducibility frameworks .

Q. What strategies enhance the stability of this compound during storage and experimental use?

- Methodological Answer : Stabilization via low-temperature storage (-20°C in amber vials) and inert gas purging reduces degradation. Adding radical scavengers (e.g., BHT) or coordinating solvents (e.g., THF) can suppress azide decomposition. Stability studies using accelerated aging protocols (e.g., 40°C/75% RH for 4 weeks) provide shelf-life estimates, as applied to labile azido compounds .

Q. How can researchers design experiments to explore the dual reactivity (electrophilic and nucleophilic) of this compound in multi-step syntheses?

- Methodological Answer : Sequential reaction designs leveraging azides as both electrophiles (e.g., in SN2 substitutions) and nucleophiles (e.g., Huisgen cycloadditions) require precise timing and intermediate isolation. Kinetic studies using stopped-flow techniques or computational modeling (e.g., transition state analysis) can elucidate dominant pathways. Case studies on triazole syntheses highlight the importance of stepwise optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.